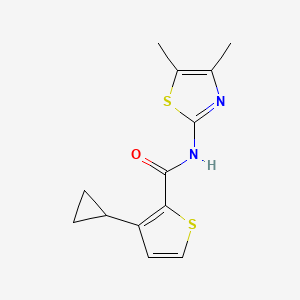
N-(2-oxochromen-6-yl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-oxochromen-6-yl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as OC000459, and it belongs to the class of compounds known as pyrrolidine carboxamides.
Mechanism of Action
The mechanism of action of OC000459 is not fully understood. However, it has been shown to inhibit the activation of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation. Additionally, it has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects
OC000459 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of calcitonin gene-related peptide (CGRP), which is involved in pain sensation. Additionally, it has been shown to reduce the expression of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are involved in inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of OC000459 is its specificity for the TRPV1 channel. This specificity allows for targeted inhibition of pain and inflammation without affecting other physiological processes. Additionally, OC000459 has been shown to have a low toxicity profile, making it a promising candidate for therapeutic applications.
One limitation of OC000459 is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, its high cost of production may limit its widespread use in scientific research.
Future Directions
There are several future directions for the study of OC000459. One potential direction is the optimization of its synthesis method to improve its yield and reduce its cost of production. Additionally, further research is needed to fully understand its mechanism of action and its potential therapeutic applications. Finally, the development of more effective methods for administering OC000459 in vivo may expand its potential therapeutic uses.
Synthesis Methods
The synthesis of OC000459 involves a multi-step process that begins with the reaction of 2-phenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-oxochromen-6-yl)glycine methyl ester to form the corresponding amide. The amide is then reduced using lithium aluminum hydride to form the desired pyrrolidine carboxamide.
Scientific Research Applications
OC000459 has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-nociceptive effects. Additionally, it has been demonstrated to be effective in the treatment of neuropathic pain, inflammatory bowel disease, and multiple sclerosis.
Properties
IUPAC Name |
N-(2-oxochromen-6-yl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-20(13-15-5-2-1-3-6-15)24-12-4-7-18(24)22(27)23-17-9-10-19-16(14-17)8-11-21(26)28-19/h1-3,5-6,8-11,14,18H,4,7,12-13H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPBAJAJMMWYKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531855.png)
![N-(3-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7531865.png)

![N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531876.png)




![2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7531907.png)
![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531914.png)
![(4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7531944.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine](/img/structure/B7531950.png)
![N,1-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7531953.png)
![N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7531954.png)
